molecular formula C5H5F2NOS B13255004 2-Thiazolemethanol, alpha-(difluoromethyl)-

2-Thiazolemethanol, alpha-(difluoromethyl)-

Cat. No.: B13255004
M. Wt: 165.16 g/mol
InChI Key: DDUZCEVFNXUVSM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C5H5F2NOS and a molecular weight of 165.16 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two fluorine atoms attached to the ethan-1-ol moiety. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the reaction of 2-thiazoleethanol with a difluoromethylating reagent under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetylthiazole derivatives, while reduction can produce difluorothiazolidine compounds .

Scientific Research Applications

2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to the combination of the thiazole ring and difluoroethanol moiety, which imparts specific chemical and biological properties. This combination enhances its potential in various research and industrial applications .

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

2,2-difluoro-1-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H5F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-4,9H

InChI Key

DDUZCEVFNXUVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(C(F)F)O

Origin of Product

United States

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